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Compound of Interest

Compound Name: Butylamine hydrochloride

Cat. No.: B1239780 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for butylamine
hydrochloride, a primary amine salt of significant interest in chemical synthesis and

pharmaceutical development. The following sections detail the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

for their acquisition. This document is intended for researchers, scientists, and professionals in

drug development who require a thorough understanding of the structural and analytical

characteristics of this compound.

Spectroscopic Data Summary
The spectroscopic data for butylamine hydrochloride is summarized in the following tables,

providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of butylamine hydrochloride provides information on the chemical

environment of the hydrogen atoms in the molecule. The following table details the chemical

shifts (δ) and multiplicities of the proton signals.
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Assignment Chemical Shift (ppm) Multiplicity Integration

-NH₃⁺ ~8.2 Broad Singlet 3H

α-CH₂ ~3.0 Triplet 2H

β-CH₂ ~1.81 Multiplet 2H

γ-CH₂ ~1.45 Multiplet 2H

δ-CH₃ ~0.97 Triplet 3H

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within butylamine
hydrochloride. The chemical shifts are indicative of the electronic environment of each carbon

atom.

Assignment Chemical Shift (ppm)

α-C ~40-42

β-C ~29-31

γ-C ~19-21

δ-C ~13-14

Solvent: CDCl₃, Reference: TMS (0 ppm). Note: Specific literature values for the hydrochloride

salt are scarce; these are estimated ranges based on the free amine and expected protonation

effects.

Infrared (IR) Spectroscopy
The IR spectrum of butylamine hydrochloride displays characteristic absorption bands

corresponding to the vibrational modes of its functional groups. The data presented below was

obtained from a sample prepared as a mineral oil mull.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~2900-3000 (broad) Strong N-H stretching (in -NH₃⁺)

~2960, 2930, 2870 Strong C-H stretching (alkyl)

~1600-1625 Medium
N-H asymmetric bending (in -

NH₃⁺)

~1500-1520 Medium
N-H symmetric bending (in -

NH₃⁺)

~1465 Medium C-H bending (CH₂)

~1380 Medium C-H bending (CH₃)

Mass Spectrometry (MS)
The mass spectrum of butylamine hydrochloride will reflect the fragmentation of the

butylamine cation. The primary fragmentation pathway is through alpha-cleavage.

m/z Relative Intensity (%) Assignment

74 Low [M+H]⁺ (Butylammonium ion)

30 100 [CH₂NH₂]⁺ (Base Peak)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of butylamine hydrochloride was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 300 MHz

NMR spectrometer.
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¹H NMR: The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second,

and 16 scans. The spectral width was set to 12 ppm.

¹³C NMR: The spectrum was acquired with proton decoupling, a 45° pulse width, a relaxation

delay of 2 seconds, and 1024 scans. The spectral width was set to 220 ppm.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation (Mineral Oil Mull): A small amount of butylamine hydrochloride (2-3 mg)

was placed in an agate mortar. One to two drops of mineral oil (Nujol) were added, and the

mixture was ground with a pestle until a smooth, uniform paste was formed. This mull was then

spread evenly between two potassium bromide (KBr) salt plates.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier

Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of butylamine hydrochloride was prepared in a

methanol/water (1:1) mixture to a final concentration of approximately 10 µg/mL.

Instrumentation and Data Acquisition: The mass spectrum was obtained using an electrospray

ionization (ESI) source coupled to a quadrupole mass analyzer. The sample solution was

introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was

performed in positive ion mode. Key instrument parameters were optimized and included a

capillary voltage of 3.5 kV, a cone voltage of 20 V, and a source temperature of 120 °C. The

mass range was scanned from m/z 10 to 100.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of butylamine hydrochloride.

This guide provides a foundational set of spectroscopic data and protocols for butylamine
hydrochloride. Researchers are encouraged to use this information as a reference for their

own analytical work and to further explore the properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. N-butylamine hydrochloride [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Butylamine Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239780#spectroscopic-data-nmr-ir-mass-spec-of-
butylamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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